

key characteristics of 4-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromo-3-fluorotoluene*

Cat. No.: *B033196*

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-3-fluorotoluene**: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **4-Bromo-3-fluorotoluene** (4-BFT), a key halogenated aromatic intermediate. Its unique trifunctional structure—featuring a reactive bromine atom, a modulating fluorine atom, and a versatile methyl group—renders it an invaluable building block in modern organic synthesis. We will explore its fundamental properties, validated synthesis protocols, characteristic reactivity in pivotal cross-coupling reactions, and its applications in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile compound.

Core Physicochemical and Spectroscopic Profile

4-Bromo-3-fluorotoluene is a colorless to light yellow liquid at room temperature.[1][2] Its molecular structure provides a unique platform for chemical modification, with the bromine and fluorine substituents imparting distinct reactivity profiles compared to toluene alone.[1][2]

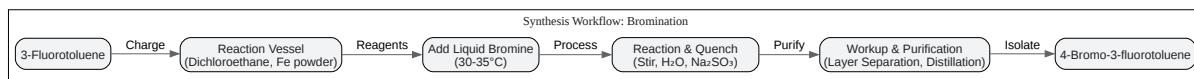
Physical and Chemical Properties

The key properties of 4-BFT are summarized below, providing essential data for handling, reaction setup, and safety considerations.

Property	Value	Source(s)
CAS Number	452-74-4	[2]
Molecular Formula	C ₇ H ₆ BrF	[1] [3]
Molecular Weight	189.02 g/mol	[1] [3]
Appearance	Colorless to light yellow liquid	[1] [2]
Density	1.494 g/mL at 25 °C	[1] [4]
Boiling Point	95 °C at 50 mmHg	[1] [5]
Refractive Index	n _{20/D} 1.53	[1]
Flash Point	35 °C (95 °F) - closed cup	[4]
Solubility	Sparingly soluble in water; soluble in organic solvents. [2]	

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of 4-BFT.


- ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons, with coupling patterns influenced by the adjacent fluorine and bromine atoms.
- ¹³C NMR: The carbon spectrum shows distinct resonances for the seven carbon atoms, with the C-F and C-Br signals being particularly informative.
- Mass Spectrometry (MS): The mass spectrum typically displays a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[\[3\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands for C-H stretching of the aromatic ring and methyl group, as well as C-F and C-Br stretching vibrations.[\[3\]](#)

Synthesis of 4-Bromo-3-fluorotoluene

The synthesis of 4-BFT can be achieved through several established routes. The choice of method often depends on the available starting materials, scale, and desired purity. Two prevalent methods are detailed below.

Method A: Electrophilic Bromination of 3-Fluorotoluene

This direct approach involves the electrophilic aromatic substitution of 3-fluorotoluene. The fluorine and methyl groups direct the incoming electrophile (bromine), leading to a mixture of isomers, from which 4-BFT must be separated.

[Click to download full resolution via product page](#)

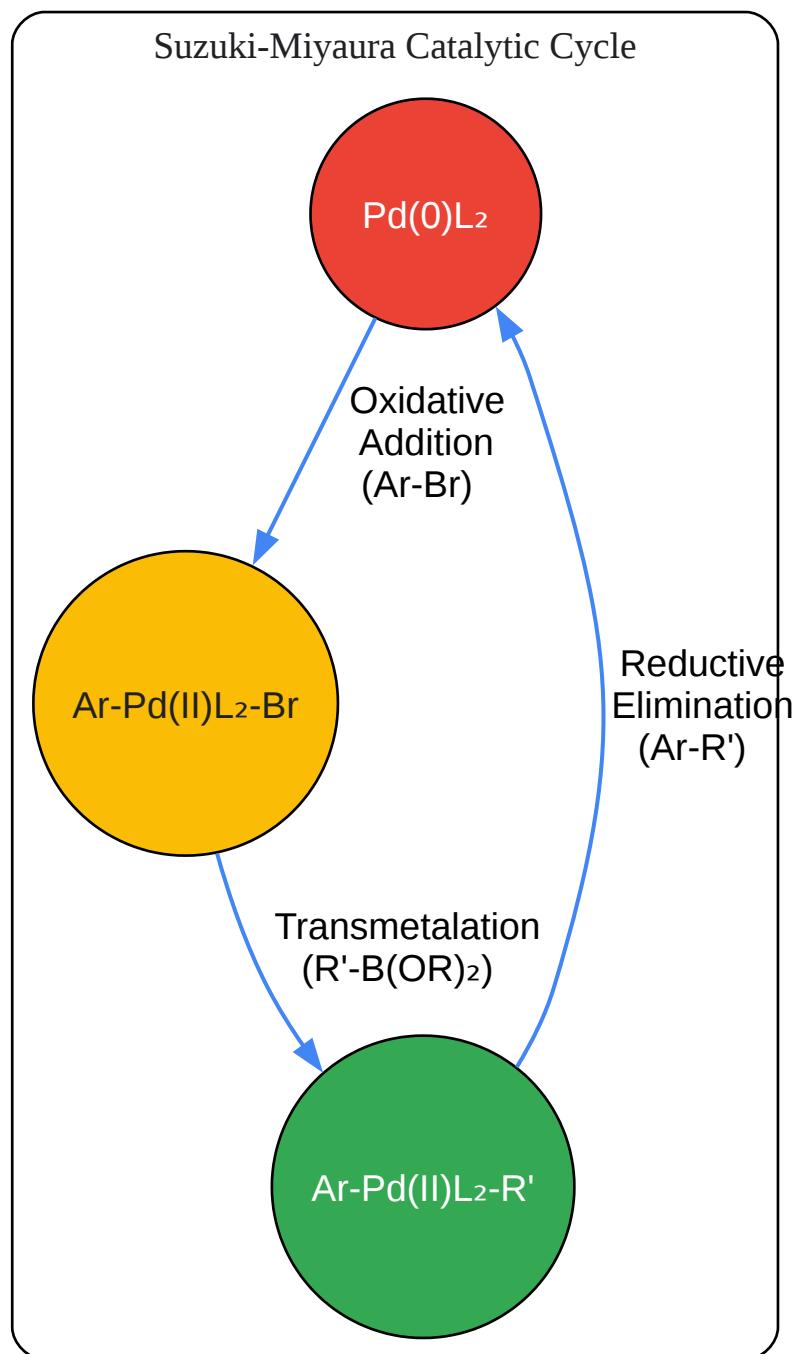
Caption: Workflow for the synthesis of 4-BFT via bromination.

Detailed Protocol:

- Charging the Reactor: In a suitable reaction vessel, charge 3-fluorotoluene (1.0 eq.), dichloroethane (as solvent), and a catalytic amount of iron powder.[6]
- Bromine Addition: Begin stirring and maintain the temperature between 30-35°C. Slowly add liquid bromine (approx. 3.0 eq.) dropwise over several hours. The iron powder acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate the electrophile.
- Reaction and Quenching: After the addition is complete, continue stirring for 6-10 hours until the reaction is complete (monitored by GC).[6] Quench the reaction by adding water, followed by an aqueous solution of sodium sulfite to neutralize any remaining bromine.[6]
- Workup and Purification: Separate the organic layer. Wash it with water and then concentrate it under reduced pressure. The resulting crude oil, containing a mixture of

bromo-3-fluorotoluene isomers, is then purified by fractional distillation to isolate **4-Bromo-3-fluorotoluene**.^[6]

Method B: Multi-step Synthesis from o-Nitro-p-toluidine


A more complex but often higher-yielding route starts from o-nitro-p-toluidine and involves a sequence of diazo, Sandmeyer, reduction, and Schiemann reactions to precisely install the desired substituents.^{[4][7]} This method provides excellent regiochemical control.

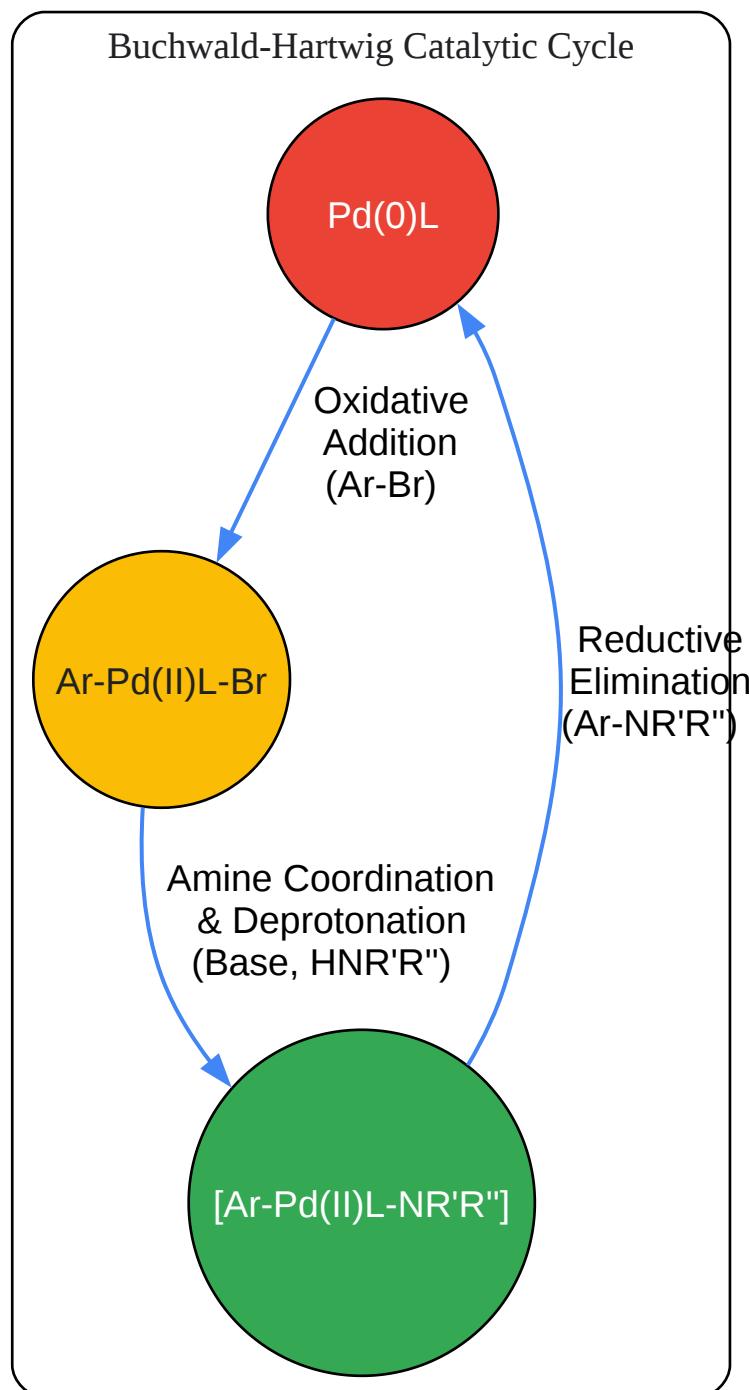
Chemical Reactivity and Key Transformations

The synthetic utility of 4-BFT stems from the differential reactivity of its functional groups. The C-Br bond is the primary site for cross-coupling reactions, while the C-F bond enhances the metabolic stability and modulates the electronic properties of derivative molecules.^{[8][9]}

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki reaction is a cornerstone of modern organic chemistry for forming C-C bonds. 4-BFT is an excellent substrate for coupling with various organoboron compounds.^[8] The reaction proceeds through a well-established catalytic cycle.^{[10][11]}

[Click to download full resolution via product page](#)


Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Generalized Protocol for Suzuki Coupling:

- Reaction Setup: To a flask, add **4-Bromo-3-fluorotoluene** (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$ (1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos).[10][12]
- Addition of Base and Solvent: Add a base, typically K_3PO_4 or Cs_2CO_3 (2-3 eq.), and degassed solvents such as a mixture of dioxane and water or toluene.[10][13]
- Reaction: Purge the mixture with an inert gas (argon or nitrogen) and heat to 80-120°C for 2-24 hours, monitoring by TLC or LC-MS.
- Workup: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[14] 4-BFT readily participates in this transformation with a wide range of primary and secondary amines.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Generalized Protocol for Buchwald-Hartwig Amination:

- Reaction Setup: In a glovebox or under an inert atmosphere, combine **4-Bromo-3-fluorotoluene** (1.0 eq.), the desired amine (1.0-1.2 eq.), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a bulky, electron-rich phosphine ligand (e.g., tBu_3P , RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).^{[15][16][17]}
- Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
- Reaction: Seal the vessel and heat the mixture, typically between 80-110°C, until the starting material is consumed.
- Workup: Cool the reaction, dilute it with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst. The filtrate is concentrated, and the crude product is purified via silica gel chromatography.

Applications in Research and Development

The unique substitution pattern of 4-BFT makes it a valuable intermediate in several high-value sectors.

- Pharmaceutical Synthesis: It is a key building block for creating complex molecules with therapeutic potential.^[18] For instance, it is used in the synthesis of S-trityl-L-cysteine-based inhibitors that have demonstrated potent antitumor activity in lung cancer models.^{[1][5][19]} The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.^{[9][20]}
- Agrochemical Development: The compound is used to synthesize advanced agrochemicals, contributing to the creation of effective crop protection agents.^[18]
- Materials Science: Its structure can be incorporated into polymers or liquid crystals to impart specific electronic or thermal properties.^{[8][18]}
- Organic Intermediates: It serves as a precursor for other valuable intermediates, such as 1-(4-cyano-3-fluorobenzyl)-5-imidazolecarboxaldehyde and 1-bromo-4-bromomethyl-2-fluorobenzene.^{[4][5]}

Safety, Handling, and Storage

Proper handling of **4-Bromo-3-fluorotoluene** is essential due to its hazardous properties.

Hazard Identification

- GHS Classification: Flammable liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[3][4]
- Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated area or a chemical fume hood.[21][22]
- Keep away from heat, sparks, open flames, and other ignition sources.[22]
- Use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[21]
- Take precautionary measures against static discharge.[22]

Storage

- Store in a cool, dry, and well-ventilated place.
- Keep containers tightly closed and store in a designated flammables area.[1][4][22]
- Incompatible materials include strong oxidizing agents.[22]

Conclusion

4-Bromo-3-fluorotoluene is a strategically important chemical intermediate whose value is derived from its unique combination of reactive sites. Its C-Br bond provides a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex carbon-carbon and carbon-nitrogen bonds. The presence of the fluorine atom offers a means to fine-tune the electronic and pharmacokinetic properties of target molecules. This guide has provided the essential technical information, from physical properties and synthesis to detailed

reaction protocols and safety, confirming the status of 4-BFT as an indispensable tool for chemists in pharmaceutical, agrochemical, and materials science research.

References

- Exploring **4-Bromo-3-Fluorotoluene**: A Versatile Chemical Intermediate. (n.d.). Geshem.
- 4-Bromo-3-fluorotoluene**: Properties, Applications, and Sourcing Guide. (n.d.). Autech.
- Exploring the Chemical Reactivity and Applications of **4-Bromo-3-fluorotoluene**. (2025, October 27). Autech.
- 4-Bromo-3-fluorotoluene**. (n.d.). PubChem.
- Tao, Z. (2007). Synthesis of 4-chloro-3-fluorotoluene and **4-bromo-3-fluorotoluene**. Speciality Petrochemicals, 1, 014-014.
- Mastering Organic Synthesis with **4-Bromo-3-fluorotoluene**: A Key Building Block. (n.d.). Geshem.
- The Role of Fluorinated Aromatics like **4-Bromo-3-fluorotoluene** in Advanced Chemistry. (2025, October 10). Autech.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. innospk.com [innospk.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Bromo-3-fluorotoluene | C7H6BrF | CID 573280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-溴-3-氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromo-3-fluorotoluene CAS#: 452-74-4 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]
 - 8. nbinno.com [nbinno.com]
 - 9. nbinno.com [nbinno.com]
 - 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
 - 11. chem.libretexts.org [chem.libretexts.org]
 - 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
 - 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
 - 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
 - 15. TCI Practical Example: Buchwald–Hartwig Amination Using Pd₂(dba)₃ and tBu₃P·HBF₄ | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
 - 16. pdf.benchchem.com [pdf.benchchem.com]
 - 17. Buchwald–Hartwig Cross Coupling Reaction [organic-chemistry.org]
 - 18. nbinno.com [nbinno.com]
 - 19. 4-Bromo-3-fluorotoluene | 452-74-4 [chemicalbook.com]
 - 20. nbinno.com [nbinno.com]
 - 21. China 4-Bromo-3-fluorotoluene (CAS# 452-74-4) Manufacturer and Supplier | Xinchem [xinchem.com]
 - 22. fishersci.com [fishersci.com]
 - To cite this document: BenchChem. [key characteristics of 4-Bromo-3-fluorotoluene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033196#key-characteristics-of-4-bromo-3-fluorotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com